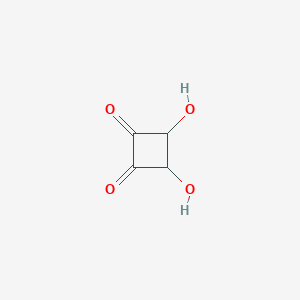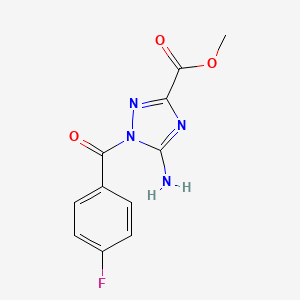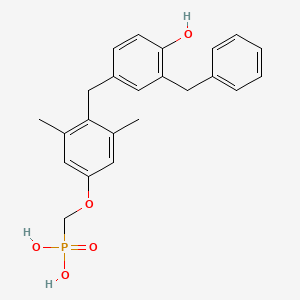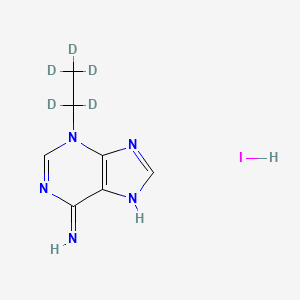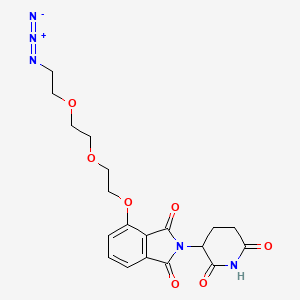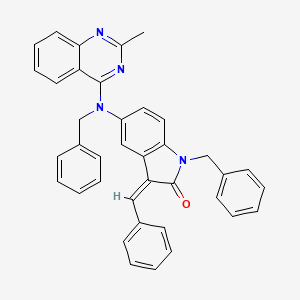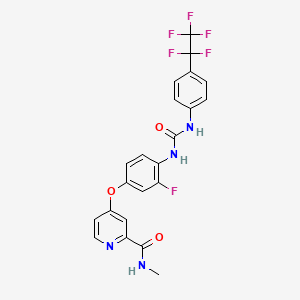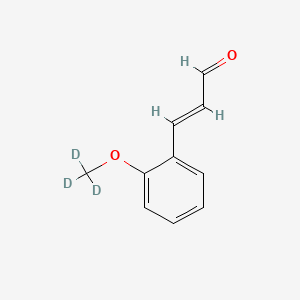
2-Methoxycinnamaldehyde-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde is a deuterated compound, which means that it contains deuterium, a stable isotope of hydrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde typically involves the use of deuterated reagents to introduce the deuterium atoms into the molecule. One common method is the reaction of (2-(Methoxy-d3)phenyl)boronic acid with an appropriate aldehyde under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: (E)-3-(2-(Methoxy-d3)phenyl)acrylic acid.
Reduction: (E)-3-(2-(Methoxy-d3)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of deuterium can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways.
相似化合物的比较
Similar Compounds
- (E)-3-(2-Methoxyphenyl)acrylaldehyde
- (E)-3-(2-(Methoxy-d3)phenyl)acrylic acid
- (E)-3-(2-(Methoxy-d3)phenyl)propanol
Uniqueness
(E)-3-(2-(Methoxy-d3)phenyl)acrylaldehyde is unique due to the presence of deuterium, which can alter its physical and chemical properties compared to non-deuterated analogs. This makes it valuable for studies involving isotopic labeling and kinetic isotope effects.
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
165.20 g/mol |
IUPAC 名称 |
(E)-3-[2-(trideuteriomethoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+/i1D3 |
InChI 键 |
KKVZAVRSVHUSPL-UUNBUOPYSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1/C=C/C=O |
规范 SMILES |
COC1=CC=CC=C1C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


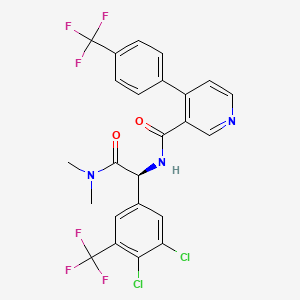
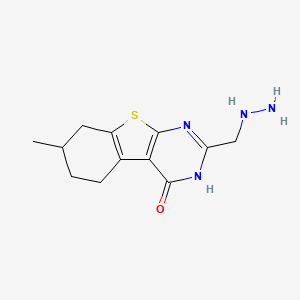
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
